molecular formula C6H7FN2O3S B2988614 2-Fluoro-3-methoxypyridine-4-sulfonamide CAS No. 2490406-11-4

2-Fluoro-3-methoxypyridine-4-sulfonamide

Cat. No.: B2988614
CAS No.: 2490406-11-4
M. Wt: 206.19
InChI Key: XOXQNVHENAPTKQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridine-4-sulfonamide is a chemical compound with the molecular formula C6H7FN2O3S and a molecular weight of 206.2 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of 2-Fluoro-3-methoxypyridine-4-sulfonamide typically involves several steps. One common method is the reaction of 2-fluoro-3-methoxypyridine with a sulfonamide reagent under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-3-methoxypyridine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Fluoro-3-methoxypyridine-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can also affect the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Fluoro-3-methoxypyridine-4-sulfonamide can be compared with other similar compounds, such as:

The presence of both the fluorine atom and the sulfonamide group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

2-fluoro-3-methoxypyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O3S/c1-12-5-4(13(8,10)11)2-3-9-6(5)7/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXQNVHENAPTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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